molecular formula C25H38O6 B1148161 3-Hydroxy Simvastatin CAS No. 134523-09-4

3-Hydroxy Simvastatin

Cat. No. B1148161
CAS RN: 134523-09-4
M. Wt: 434.569
InChI Key:
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Description

3-Hydroxy Simvastatin is a derivative of Simvastatin, a lipid-lowering drug synthetically derived from a fermentation product of Aspergillus terreus . It belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .


Synthesis Analysis

The synthesis of 3-Hydroxy Simvastatin involves biocatalyzed steps, which are advantageous as they are conducted under mild reaction conditions, at ambient temperature, and can use water as a reaction medium in many cases . The electrochemical oxidation of less than 1 mg each of simvastatin and lovastatin led to the generation of three oxidative metabolites of each parent .


Molecular Structure Analysis

Simvastatin has a complex molecular structure. It consists of an aromatic backbone attached to a dimethylbutanoic acid arm with an ester bond and the ethyl pyranyl arm with a covalent C–C-bond forming a lactone . Its molecular formula is C25H38O5 and it has a molar mass of 418.57 g mol-1 .


Chemical Reactions Analysis

Simvastatin is a prodrug in which the 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA (hydroxymethylglutaryl CoA) .


Physical And Chemical Properties Analysis

Simvastatin occurs as a white to off-white crystalline powder . The solubility of Simvastatin was recorded highest in M59 (1.54 x 10−2) followed by M52 (6.56 x 10−3), B58 (5.52 x 10−3), B35 (3.97 x 10−3), T80 (1.68 x 10−3), T20 (1.16 x 10−3) and H2O (1.94 x 10−6) at T = 320.2 K .

Scientific Research Applications

Treatment of Brain Complications

Simvastatin has been found to have potential therapeutic applications for various brain complications and diseases . It is highly lipophilic, which facilitates its ability to cross the blood-brain barrier .

Neurological Disorders

Simvastatin could be a promising therapeutic option for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . Independent studies suggest that simvastatin may reduce the risk of developing certain neurodegenerative disorders .

Brain Tumors

Simvastatin has been suggested as a potential treatment for brain tumors, including medulloblastoma and glioblastoma . Some studies point towards simvastatin inducing cell death in brain tumor cell lines .

Cancer Treatment

Simvastatin, a 3-hydroxy-3-methylglutaryl coenzyme-A reductase inhibitor, is being studied for the treatment of cancer in various in vitro and in vivo models . It has been researched as a repurposed medication for the treatment of cancer in several models, such as carcinoma of the lung, colon, liver, prostate, breast, and skin .

Nanotechnology in Drug Delivery

Nanotechnology offers a potential platform for the incorporation of drugs like simvastatin with enhanced pharmaceutical (solubility, release characteristics, stability, etc.) and biological characteristics (targeting, pharmacokinetic, pharmacodynamic) . Simvastatin has been incorporated into different nanocarriers (nanosuspensions, microparticles/nanoparticles, liposomes, and nanostructured lipid carriers) and showed improvement in solubility, bioavailability, drug loading, release kinetics, and targeting .

Lipid-Lowering Drug

Simvastatin is a lipid-lowering drug that is clinically used to reduce elevated plasma cholesterol levels . It plays a role in balancing plasma cholesterol levels .

Mechanism of Action

Target of Action

3-Hydroxy Simvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, 3-Hydroxy Simvastatin reduces the endogenous production of cholesterol in the liver .

Mode of Action

3-Hydroxy Simvastatin acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the synthesis of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by 3-Hydroxy Simvastatin affects the mevalonate pathway , which is responsible for the production of cholesterol and other isoprenoids . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR), increasing the uptake of LDL from the blood and consequently decreasing plasma concentrations of LDL-cholesterol .

Pharmacokinetics

3-Hydroxy Simvastatin undergoes extensive first-pass extraction in the liver, the primary site of action and the target organ for the inhibition of HMG-CoA reductase . This tissue selectivity results in low systemic exposure of orally administered 3-Hydroxy Simvastatin . The drug is metabolized by CYP3A4 isoenzymes, which can lead to significant drug interactions .

Result of Action

The primary result of 3-Hydroxy Simvastatin’s action is a significant reduction in LDL cholesterol levels . This lipid-lowering effect is beneficial in managing cardiovascular diseases, such as atherosclerosis, angina, and stroke . Moreover, 3-Hydroxy Simvastatin has been documented to offer impressive vasorelaxant activity .

Action Environment

The action of 3-Hydroxy Simvastatin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzymes can affect the disposition of 3-Hydroxy Simvastatin and may lead to drug interactions . Additionally, the gut microbiota and bile acids can potentially impact the bioaccumulation and biotransformation of 3-Hydroxy Simvastatin .

Future Directions

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Furthermore, literature is accumulating on potential for additional benefits of statins beyond reducing LDL-C particularly anti-inflammatory, antiangiogenic, and antifibrotic effects that suggest statins may have pleiotropic effects with novel applications in the future .

properties

IUPAC Name

[(1S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3/t15-,17+,18+,19-,20-,22-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKSTNFUSXHVRJ-KWPXGIBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Simvastatin

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